molecular formula C8H4BrF5O B1411043 4-Bromo-2-(difluoromethoxy)benzotrifluoride CAS No. 1807195-71-6

4-Bromo-2-(difluoromethoxy)benzotrifluoride

Cat. No.: B1411043
CAS No.: 1807195-71-6
M. Wt: 291.01 g/mol
InChI Key: JBWSVXVKVZRWID-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethoxy)benzotrifluoride is a chemical compound with the molecular formula C8H4BrF5O and a molecular weight of 291.01 g/mol. This compound belongs to the class of benzotrifluorides and has gained significance in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethoxy)benzotrifluoride typically involves the bromination of 2-(difluoromethoxy)benzotrifluoride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with continuous monitoring and control of reaction parameters. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethoxy)benzotrifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-(difluoromethoxy)anisole, while oxidation with potassium permanganate can produce corresponding carboxylic acids .

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)benzotrifluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor or intermediate in various chemical reactions, influencing the formation of desired products. Its unique structure allows it to participate in selective reactions, making it valuable in synthetic chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoroanisole
  • 4-Bromo-2-methoxybenzotrifluoride
  • 2-(Difluoromethoxy)benzotrifluoride

Uniqueness

4-Bromo-2-(difluoromethoxy)benzotrifluoride stands out due to its unique combination of bromine, difluoromethoxy, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-4-1-2-5(8(12,13)14)6(3-4)15-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWSVXVKVZRWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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